Cas no 869188-25-0 (2-ethyl-octahydropyrrolo3,4-cpyrrole)

2-ethyl-octahydropyrrolo3,4-cpyrrole structure
869188-25-0 structure
Product Name:2-ethyl-octahydropyrrolo3,4-cpyrrole
CAS No:869188-25-0
MF:C8H16N2
MW:140.226041793823
MDL:MFCD09701395
CID:867065
PubChem ID:19430174
Update Time:2025-11-02

2-ethyl-octahydropyrrolo3,4-cpyrrole Chemical and Physical Properties

Names and Identifiers

    • 2-Ethyl-octahydro-pyrrolo[3,4-c]pyrrole
    • 2-ethyl-octahydropyrrolo3,4-cpyrrole
    • CS-0342023
    • 5-ethyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
    • 2-Ethyloctahydropyrrolo[3,4-c]pyrrole
    • SB39202
    • AKOS006229742
    • MFCD09701395
    • SCHEMBL4297540
    • F1967-2319
    • 2-ethyl-octahydropyrrolo[3,4-c]pyrrole
    • FT-0768989
    • 869188-25-0
    • DB-076782
    • 2-ETHYL-HEXAHYDRO-1H-PYRROLO[3,4-C]PYRROLE
    • MDL: MFCD09701395
    • Inchi: 1S/C8H16N2/c1-2-10-5-7-3-9-4-8(7)6-10/h7-9H,2-6H2,1H3
    • InChI Key: LEGNYJMRADOJNA-UHFFFAOYSA-N
    • SMILES: N1(CC)CC2CNCC2C1

Computed Properties

  • Exact Mass: 140.131
  • Monoisotopic Mass: 140.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 112
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.3A^2
  • XLogP3: 0.3

Experimental Properties

  • Density: 0.9±0.1 g/cm3
  • Boiling Point: 203.2±8.0 °C at 760 mmHg
  • Flash Point: 81.1±9.4 °C
  • Vapor Pressure: 0.3±0.4 mmHg at 25°C

2-ethyl-octahydropyrrolo3,4-cpyrrole Security Information

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2-ethyl-octahydropyrrolo3,4-cpyrrole Suppliers

Amadis Chemical Company Limited
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(CAS:869188-25-0)2-ethyl-octahydropyrrolo3,4-cpyrrole
Order Number:A1043115
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:14
Price ($):408.0
Email:sales@amadischem.com

Additional information on 2-ethyl-octahydropyrrolo3,4-cpyrrole

Introduction to 2-ethyl-octahydropyrrolo[3,4-cpyrrole] (CAS No. 869188-25-0)

2-ethyl-octahydropyrrolo[3,4-cpyrrole], identified by its Chemical Abstracts Service (CAS) number 869188-25-0, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of octahydropyrrolopyrrole derivatives, which are known for their structural versatility and potential biological activities. The presence of an ethyl substituent in the molecular framework introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery.

The molecular structure of 2-ethyl-octahydropyrrolo[3,4-cpyrrole] consists of a bicyclic system with a pyrrole ring fused to a saturated eight-membered ring. This configuration imparts a rigid conformation that can be exploited for binding interactions with biological targets. The ethyl group at the 2-position further modulates the compound's reactivity and pharmacokinetic profile, which are critical factors in drug development.

In recent years, there has been growing interest in exploring the pharmacological potential of octahydropyrrolopyrrole derivatives. These compounds have shown promise in various preclinical studies as scaffolds for developing small-molecule inhibitors targeting enzymes and receptors involved in metabolic disorders, cancer, and inflammatory diseases. The unique structural features of 2-ethyl-octahydropyrrolo[3,4-cpyrrole] make it an attractive candidate for further investigation.

One of the most compelling aspects of this compound is its ability to interact with biological macromolecules through multiple binding sites. This property is particularly relevant in the context of drug design, where optimal binding affinity and selectivity are paramount. The ethyl substituent at the 2-position enhances the compound's solubility and bioavailability, which are essential for its clinical efficacy.

Recent studies have demonstrated that derivatives of octahydropyrrolopyrroles exhibit inhibitory activity against various therapeutic targets. For instance, modifications at the 5-position of the pyrrole ring have been shown to enhance binding affinity to certain enzymes involved in signal transduction pathways. Similarly, structural variations at other positions have led to compounds with improved pharmacological profiles.

The synthesis of 2-ethyl-octahydropyrrolo[3,4-cpyrrole] involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired molecular framework efficiently.

The chemical properties of this compound make it suitable for further derivatization to explore new pharmacological activities. Functional groups such as hydroxyl, amine, or carboxyl can be introduced at various positions on the bicyclic system to modulate its biological effects. Such modifications are often guided by computational modeling and structure-activity relationship (SAR) studies.

In conclusion, 2-ethyl-octahydropyrrolo[3,4-cpyrrole] (CAS No. 869188-25-0) represents a promising lead compound in medicinal chemistry with potential applications in therapeutic areas such as oncology and metabolic diseases. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further preclinical and clinical development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:869188-25-0)2-ethyl-octahydropyrrolo3,4-cpyrrole
A1043115
Purity:99%
Quantity:1g
Price ($):408.0
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